molecular formula C13H12ClFN2O3S B1519221 4-amino-N-(3-chloro-4-fluorophenyl)-2-methoxybenzene-1-sulfonamide CAS No. 1095012-62-6

4-amino-N-(3-chloro-4-fluorophenyl)-2-methoxybenzene-1-sulfonamide

Cat. No.: B1519221
CAS No.: 1095012-62-6
M. Wt: 330.76 g/mol
InChI Key: MHJBBKPFTZBDCM-UHFFFAOYSA-N
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Description

This compound is an organic, crystalline compound with the chemical formula C9H7ClFN5O2 . It is also known as IDO Inhibitor . It has a molecular weight of 271.64 .


Molecular Structure Analysis

The molecular structure of this compound consists of a 1,2,5-oxadiazole ring attached to an amide group and a phenyl ring. The phenyl ring is substituted with a chlorine atom and a fluorine atom .


Physical and Chemical Properties Analysis

This compound is a solid and should be stored in a dark place, under an inert atmosphere, at 2-8°C .

Scientific Research Applications

Antitumor Applications

Studies have shown that sulfonamide compounds, including those structurally related to 4-amino-N-(3-chloro-4-fluorophenyl)-2-methoxybenzene-1-sulfonamide, exhibit potent antitumor activity. Compounds from sulfonamide-focused libraries have been evaluated in cell-based antitumor screens, with some showing promise as cell cycle inhibitors and advancing to clinical trials due to their ability to disrupt tubulin polymerization and decrease the S phase fraction in cancer cell lines (Owa et al., 2002). These findings illuminate the essential pharmacophore structure and drug-sensitive cellular pathways for antitumor sulfonamides.

Enzyme Inhibition

Halogenated sulfonamides, including those similar in structure to this compound, have been synthesized and investigated as inhibitors of carbonic anhydrase (CA) IX, a tumor-associated enzyme. Some of these compounds showed potent inhibitory action (inhibition constants in the range of 12-40 nM) against CA IX, suggesting their potential as antitumor agents (Ilies et al., 2003).

Molecular Interactions and Mechanisms

Research into sulfonamide drugs binding to the colchicine site of tubulin has revealed insights into their mechanism of action. These studies have demonstrated that sulfonamide compounds can inhibit tubulin polymerization, a key process in cell division, by binding to the colchicine site of tubulin in a reversible manner. This interaction suggests a potential mechanism for their antitumor activity, highlighting the influence of specific substituent positions on drug-tubulin binding thermodynamics (Banerjee et al., 2005).

Mechanism of Action

This compound acts as a potent, selective, and competitive inhibitor of indoleamine 2,3-dioxygenase (IDO1). It reversibly binds to the catalytically active heme iron (Fe2+) and is inactive towards closely related tryptophan 2,3-dioxygenase (TDO) .

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302-H315-H319-H335. The precautionary statements include: P261-P305+P351+P338 .

Future Directions

As an inhibitor of IDO1, this compound has potential applications in cancer therapy. IDO1 is a significant target in the tumor microenvironment, and inhibitors of IDO1 can potentially enhance the effectiveness of cancer immunotherapy .

Properties

IUPAC Name

4-amino-N-(3-chloro-4-fluorophenyl)-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClFN2O3S/c1-20-12-6-8(16)2-5-13(12)21(18,19)17-9-3-4-11(15)10(14)7-9/h2-7,17H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJBBKPFTZBDCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClFN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino-N-(3-chloro-4-fluorophenyl)-2-methoxybenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-amino-N-(3-chloro-4-fluorophenyl)-2-methoxybenzene-1-sulfonamide
Reactant of Route 3
4-amino-N-(3-chloro-4-fluorophenyl)-2-methoxybenzene-1-sulfonamide
Reactant of Route 4
4-amino-N-(3-chloro-4-fluorophenyl)-2-methoxybenzene-1-sulfonamide
Reactant of Route 5
4-amino-N-(3-chloro-4-fluorophenyl)-2-methoxybenzene-1-sulfonamide
Reactant of Route 6
4-amino-N-(3-chloro-4-fluorophenyl)-2-methoxybenzene-1-sulfonamide

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